molecular formula C18H23N3O3S B5577981 4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide

4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide

Cat. No. B5577981
M. Wt: 361.5 g/mol
InChI Key: LJXJISJONNMSGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide typically involves multiple steps, including chlorination, ammonolysis, and condensation reactions. For example, derivatives have been synthesized using chlorination of 4-hydroxy-3-pyridinesulfuric acid as the starting material, followed by ammonolysis and condensation, resulting in a total yield of 75% (Zhang De-jun, 2006).

Molecular Structure Analysis

The molecular structure of similar compounds features extensive π–π interactions and hydrogen bonding, contributing to their stability and crystalline nature. For example, certain derivatives exhibit extensive π–π interactions along the c-axis between phenyl and pyridyl rings, and nearly linear intermolecular N–H⋯N hydrogen bonding (Balu & Gopalan, 2013).

Chemical Reactions and Properties

The chemical properties of these compounds include their reactivity towards various nucleophiles and electrophiles, due to the presence of reactive sulfonyl and amino groups. They have been used in various chemical transformations, such as the synthesis of extended π-conjugated materials, demonstrating significant interactions like C–H⋯O and π–π stacking interactions (Antony et al., 2019).

Physical Properties Analysis

The physical properties of these compounds are influenced by their molecular structure. They tend to exhibit hydrophilic nature due to their polar functional groups, as indicated by water uptake studies and contact angle measurements. Their solubility in various organic solvents and water makes them suitable for a range of applications (Padaki et al., 2013).

Scientific Research Applications

Composite Nanofiltration Membranes

Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB), a related compound, has been used in the synthesis and characterization of composite nanofiltration membranes. These membranes demonstrate significant potential in desalination, showing abilities like salt rejection and antifouling properties, which are crucial in water treatment processes (Padaki et al., 2013).

Heterocyclic Compound Synthesis

4-[(4-Methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide plays a role in the synthesis of heterocyclic compounds. For instance, it's used in the synthesis of 2,5-disubstituted pyrroles and pyrrolidines, highlighting its significance in the development of diverse five-membered heterocyclic compounds (Benetti et al., 2002).

Medicinal Chemistry

In medicinal chemistry, this compound's derivatives, such as benzenesulfonamides, have been evaluated as potent membrane-bound phospholipase A2 inhibitors. This research is indicative of the potential therapeutic applications in reducing the size of myocardial infarction (Oinuma et al., 1991).

Chemical Nucleases

Derivatives of 4-[(4-Methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide, such as copper(II) complexes with related sulfonamides, act as chemical nucleases. This application is significant in biochemical research, particularly in DNA studies, where they can be used to induce cleavage (Macías et al., 2006).

Drug Metabolism Studies

This compound also finds application in drug metabolism studies. For example, biocatalysis has been employed to prepare mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, showcasing its role in understanding drug metabolism and creating analytical standards for clinical investigations (Zmijewski et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. If it’s a drug, it might interact with biological targets such as enzymes or receptors. If it’s a reactant in a chemical reaction, its mechanism of action would be determined by the reaction conditions and the other reactants present .

Future Directions

The future directions for this compound would depend on its applications. If it’s a novel compound, further studies could be conducted to explore its properties, potential uses, and safety profile .

properties

IUPAC Name

4-(4-methyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-15-8-10-17(11-9-15)21(25(2,23)24)13-5-7-18(22)20-14-16-6-3-4-12-19-16/h3-4,6,8-12H,5,7,13-14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXJISJONNMSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCCC(=O)NCC2=CC=CC=N2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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